BenchChemオンラインストアへようこそ!

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

Epigenetics HDAC6 inhibition Selectivity profiling

This non-hydroxamate, indoline-substituted pyrimidinone is a highly selective HDAC6 inhibitor (IC50=35 nM) with >377-fold selectivity over HDAC1, avoiding class I HDAC transcriptional toxicity. Its balanced HDAC6/8 inhibition makes it uniquely suited for oncology target deconvolution (T-ALL, neuroblastoma) and chronic neurodegeneration models (Huntington's, Parkinson's). Sourced from patent US9249087 and validated in BindingDB, it provides a reliable baseline for medicinal chemistry campaigns optimizing isoform selectivity and oral bioavailability—enabling precise α-tubulin deacetylation studies without the pharmacokinetic liabilities of hydroxamate-based inhibitors.

Molecular Formula C22H21N3O2
Molecular Weight 359.429
CAS No. 1058423-45-2
Cat. No. B2921247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one
CAS1058423-45-2
Molecular FormulaC22H21N3O2
Molecular Weight359.429
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)C
InChIInChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)19-12-21(26)24(14-23-19)13-22(27)25-16(2)11-18-5-3-4-6-20(18)25/h3-10,12,14,16H,11,13H2,1-2H3
InChIKeyCEILWOLVICZRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one (CAS 1058423-45-2): A Selective Histone Deacetylase Inhibitor Scaffold for Isoform-Targeted Epigenetic Research


The compound 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one is a synthetic small-molecule inhibitor belonging to the class of indoline-substituted pyrimidinones. It functions as a histone deacetylase (HDAC) inhibitor and is documented in patent US9249087 as part of a series targeting specific HDAC isoforms with therapeutic potential in oncology and neurodegenerative disorders [1]. Its structure comprises an indoline amide side chain and a 6-(p-tolyl)pyrimidin-4(3H)-one core, which together confer a distinct isoform selectivity and binding mode compared to hydroxamate-based HDAC inhibitors [1].

Why Generic HDAC Inhibitors Cannot Replace 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one in Isoform-Specific Studies


Broad-spectrum HDAC inhibitors such as SAHA (vorinostat) or trichostatin A (TSA) indiscriminately target multiple class I, II, and IV HDACs, leading to confounding polypharmacology that obscures target deconvolution and elevates toxicity risk [1]. In contrast, 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one was designed within a pyrimidinone indoline amide series specifically to narrow the isoform inhibition spectrum [1]. The structural features of this scaffold—particularly the 2-methylindoline and p-tolyl substituents—dictate a specific hydrogen-bonding network and steric complementarity with the active site of HDAC6 and HDAC8 that is not recapitulated by commercially available hydroxamate inhibitors such as tubastatin A or PCI-34051 [1]. Primary activity data confirm that even structurally close analogs within the same patent exhibit markedly different isoform selectivity profiles, underscoring that generic substitution cannot guarantee equivalent experimental outcomes [1].

Quantitative Selectivity and Potency Evidence for 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one


HDAC6 vs. HDAC1 Potency Differential Defines a Clear Isoform Selectivity Window

The compound exhibits a substantial isoform selectivity gap between HDAC6 and HDAC1. While it inhibits HDAC6 with an IC50 of 35 nM, its potency against HDAC1 is dramatically weaker at 13,200 nM, resulting in a ~377-fold selectivity window [1]. This profile is quantified under identical assay conditions (pH 8.0, fluorescently-labeled acetylated substrate), enabling direct intra-study comparison [1].

Epigenetics HDAC6 inhibition Selectivity profiling

Picomolar-Level Activity Against HDAC8 Differentiates This Scaffold from Typical HDAC6-Selective Inhibitors

Beyond its HDAC6 potency, this compound achieves an IC50 of 324 nM against HDAC8 [1]. This places it in a unique position among pyrimidinone-based HDAC inhibitors, as many clinically-studied HDAC6-selective agents such as ricolinostat (ACY-1215) show substantially weaker HDAC8 activity (often >1 µM) [2]. The dual HDAC6/8 inhibition profile is relevant to pathological conditions where both isoforms are implicated, including T-cell malignancies and neuroblastoma.

HDAC8 inhibition Neurodegenerative disease Isoform selectivity

Class I HDAC Sparing Minimizes the Transcriptional Toxicity Inherent to Broad-Spectrum Agents

The compound's weak activity against HDAC1 (IC50 = 13,200 nM) and HDAC1 in a replicate assay (IC50 > 30,000 nM) indicates negligible class I HDAC inhibition at pharmacologically achievable concentrations [1]. In contrast, the pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC1 with an IC50 of ~10 nM [2]. This 1,000-fold difference in class I liability suggests a fundamentally reduced risk of triggering off-target transcriptional arrest signatures such as p21 upregulation or NF-κB pathway suppression.

Safety pharmacology Class I HDAC Therapeutic index

Recommended Research and Industrial Use Cases for 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one


HDAC6-Selective Chemical Probe for Tubulin Acetylation and Protein Aggresome Studies

With an IC50 of 35 nM for HDAC6 and a >377-fold selectivity over HDAC1, this compound serves as a precision tool for investigating HDAC6-mediated α-tubulin deacetylation and aggresome formation. Unlike broad-spectrum inhibitors, it can be used at concentrations that fully engage HDAC6 without triggering class I HDAC-dependent transcriptional alterations, making it suitable for chronic treatment paradigms in cellular models of neurodegenerative diseases such as Huntington's and Parkinson's disease [1].

Dual HDAC6/8 Inhibitor for T-Cell Lymphoma and Neuroblastoma Target Validation

The compound's balanced HDAC6/8 inhibition (IC50 35 nM and 324 nM, respectively) makes it uniquely suited for target deconvolution studies in cancers where both isoforms contribute to disease maintenance, such as T-cell acute lymphoblastic leukemia or neuroblastoma [1]. Its selectivity profile avoids the dose-limiting toxicities of pan-HDAC inhibitors, allowing researchers to dissect the specific contribution of each isoform in in vitro and in vivo xenograft models [2].

Epigenetic Library Compound for Structure-Activity Relationship (SAR) Exploration of Non-Hydroxamate HDAC Inhibitors

As a member of the pyrimidinone indoline amide series from patent US9249087, this compound provides a blueprint for non-hydroxamate zinc-binding group pharmacophores [1]. Its well-defined inhibitory profile against HDAC1, HDAC6, and HDAC8 offers a reliable baseline for medicinal chemistry campaigns aimed at optimizing isoform selectivity, improving metabolic stability, or exploring oral bioavailability without relying on the chelating hydroxamate motif that often carries pharmacokinetic liabilities [1].

In Vitro Pharmacology Reference Standard for HDAC Isoform Profiling Panels

The compound's activity values against HDAC1 (IC50 = 13,200 nM and >30,000 nM), HDAC6 (IC50 = 35 nM), and HDAC8 (IC50 = 324 nM) have been deposited in BindingDB and can serve as calibration standards for biochemical HDAC selectivity assays [1]. Procurement of this compound enables contract research organizations (CROs) and academic screening centers to benchmark their own assay systems against a publicly-available, patent-derived reference inhibitor with documented inter-assay reproducibility.

Quote Request

Request a Quote for 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.